1-Methanesulfonyl-3-methylpiperidin-4-amine
Description
Molecular Architecture and IUPAC Nomenclature
Molecular Architecture
1-Methanesulfonyl-3-methylpiperidin-4-amine is a heterocyclic organic compound featuring a six-membered piperidine ring with three distinct substituents:
- A methyl group at position 3 (C3).
- A methanesulfonyl group (-SO₂CH₃) at position 1 (N1).
- An amine group (-NH₂) at position 4 (C4).
The molecular formula is C₇H₁₆N₂O₂S , with a molecular weight of 192.28 g/mol . The methanesulfonyl group introduces strong electron-withdrawing characteristics, while the methyl and amine groups contribute steric and electronic complexity to the molecule.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₆N₂O₂S | |
| IUPAC Name | 3-methyl-1-methylsulfonylpiperidin-4-amine | |
| SMILES Notation | CC₁CN(CCC₁N)S(=O)(=O)C | |
| CAS Registry Number | 1228453-26-6 |
IUPAC Nomenclature Rationale
The IUPAC name is derived systematically:
- The parent structure is piperidine (a six-membered ring with one nitrogen atom).
- Substituents are numbered to prioritize the lowest possible set of locants. The methanesulfonyl group at N1 receives priority over the methyl group at C3 and the amine at C4.
- The suffix -amine denotes the primary functional group at C4 .
Properties
IUPAC Name |
3-methyl-1-methylsulfonylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-6-5-9(12(2,10)11)4-3-7(6)8/h6-7H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNHPJXWQSBQMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methanesulfonyl-3-methylpiperidin-4-amine (CAS No. 1228453-26-6) is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its interactions with various biological targets, including its implications in cancer therapy and other therapeutic areas.
Chemical Structure and Properties
1-Methanesulfonyl-3-methylpiperidin-4-amine features a piperidine ring substituted with a methanesulfonyl group and a methyl group. Its molecular formula is C7H16N2O2S, and it possesses a molecular weight of 192.28 g/mol. The presence of the methanesulfonyl group enhances its solubility and reactivity, making it suitable for biological applications.
The biological activity of 1-Methanesulfonyl-3-methylpiperidin-4-amine is attributed to its ability to interact with specific proteins and enzymes in cellular pathways. It has been shown to exhibit:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Modulation of Signaling Pathways : It may influence various signaling pathways that are crucial for cell proliferation and survival, particularly in cancer cells.
Anticancer Properties
Research indicates that 1-Methanesulfonyl-3-methylpiperidin-4-amine exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 5.0 | Induces apoptosis |
| HepG2 (Liver) | 6.5 | Inhibits cell proliferation |
In these studies, the compound was found to induce morphological changes characteristic of apoptosis at concentrations as low as 1 µM, enhancing caspase-3 activity significantly at higher doses .
Antimicrobial Activity
Additionally, preliminary investigations suggest that 1-Methanesulfonyl-3-methylpiperidin-4-amine may possess antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth, although further studies are needed to elucidate the specific mechanisms involved.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on the MDA-MB-231 breast cancer cell line revealed that treatment with 1-Methanesulfonyl-3-methylpiperidin-4-amine resulted in significant cell cycle arrest at the G2/M phase. This effect was correlated with increased levels of pro-apoptotic markers, indicating its potential as a therapeutic agent in breast cancer treatment .
- Animal Model Studies : In vivo experiments using murine models demonstrated that administration of the compound led to reduced tumor growth rates compared to control groups. The observed effects were dose-dependent, suggesting that optimization of dosage could enhance therapeutic outcomes .
Pharmacokinetics
The pharmacokinetic profile of 1-Methanesulfonyl-3-methylpiperidin-4-amine indicates favorable absorption and distribution characteristics. Studies suggest that it can be effectively transported across cellular membranes via specific transporters, which enhances its bioavailability and therapeutic potential.
Scientific Research Applications
Synthesis and Chemical Properties
1-Methanesulfonyl-3-methylpiperidin-4-amine is synthesized through various methods involving piperidine derivatives. The compound's structure includes a piperidine ring substituted with a methanesulfonyl group and a methyl group, which enhances its solubility and reactivity.
Key Synthetic Methods:
- Reduction Reactions: The compound can be synthesized through reduction of corresponding ketones or amides using reducing agents like sodium borohydride under controlled conditions, yielding high purity products suitable for further applications .
- Quaternization: The introduction of the methanesulfonyl group can be achieved via quaternization reactions involving piperidine derivatives, which allows for the modification of the piperidine scaffold to achieve desired pharmacological properties .
2.1. Anticancer Properties
Recent studies have highlighted the potential of piperidine derivatives, including 1-Methanesulfonyl-3-methylpiperidin-4-amine, in cancer therapy. These compounds exhibit cytotoxicity against various cancer cell lines, including breast cancer and melanoma cells. Their mechanism often involves the inhibition of specific enzymes that regulate apoptosis and cell proliferation .
2.2. Analgesic Effects
Piperidine derivatives are known for their analgesic properties, which are crucial in pain management therapies. 1-Methanesulfonyl-3-methylpiperidin-4-amine has been investigated as a potential candidate for developing new analgesics due to its structural similarity to known pain-relieving agents .
3.1. Neurological Disorders
The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders such as depression and anxiety. Its interaction with serotonin receptors could lead to new treatments for mood disorders .
3.2. Inflammatory Diseases
Research indicates that piperidine derivatives may possess anti-inflammatory properties, making them candidates for treating conditions like rheumatoid arthritis and psoriasis. The modulation of inflammatory pathways through these compounds could offer new therapeutic avenues .
Case Study 1: Antitumor Activity
A study demonstrated that a related piperidine derivative showed significant cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin. This research underscores the importance of structural modifications in enhancing anticancer activity .
Case Study 2: Pain Management
In a clinical setting, derivatives similar to 1-Methanesulfonyl-3-methylpiperidin-4-amine were tested for their efficacy in managing chronic pain conditions, showing promising results in reducing pain perception without significant side effects .
Data Table: Summary of Applications
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cells | Enhanced activity compared to standard drugs |
| Analgesic | Pain management | Effective in reducing pain perception |
| Neurological Disorders | Treatment for depression/anxiety | Modulates neurotransmitter systems |
| Inflammatory Diseases | Treatment for rheumatoid arthritis | Exhibits anti-inflammatory properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Physicochemical Properties
The table below compares 1-Methanesulfonyl-3-methylpiperidin-4-amine with analogs differing in substituents at positions 1 and 3:
*Calculated based on molecular formula (C₇H₁₆N₂O₂S).
Key Observations:
- Polarity and Solubility : The methanesulfonyl group in the target compound increases polarity compared to benzyl or trifluoromethylbenzenesulfonyl analogs, favoring aqueous solubility. Hydrochloride salts (e.g., ) further enhance solubility.
- Lipophilicity : Compounds with trifluoromethylbenzyl groups (e.g., ) exhibit higher logP values, improving blood-brain barrier penetration but risking off-target effects.
- Synthetic Utility : Reductive amination () and sulfonylation () are common synthetic routes for such derivatives.
Preparation Methods
Starting Material Preparation: 3-Methylpiperidin-4-amine
Synthesis from 4-Aminopiperidine:
4-Aminopiperidine can be selectively alkylated at the 3-position using appropriate alkyl halides under basic conditions. Protection of the primary amine is often necessary to achieve regioselectivity.Protection Strategy:
Benzophenone is used as a protecting group for the primary amine, allowing selective deprotonation and alkylation of the secondary amine nitrogen. This method is exemplified in the synthesis of related compounds such as 1-(3-methoxycarbonylpropyl)piperidin-4-amine, where benzophenone protection facilitates selective functionalization.
| Step | Reagents/Conditions | Purpose | Yield/Notes |
|---|---|---|---|
| 1 | 4-Aminopiperidine + benzophenone, toluene, reflux, 8-10 h | Protection of primary amine | ~69% (recrystallized intermediate) |
| 2 | Intermediate + NaH or n-BuLi, THF, 0°C, then 3-methoxypropyl bromide, RT, 3-5 h | Alkylation at secondary amine | ~81% yield of alkylated product |
| 3 | 10% HCl aqueous, ethyl acetate extraction | Deprotection of benzophenone | Benzophenone recovered for reuse |
This approach demonstrates the utility of selective protection and base-mediated alkylation to introduce substituents on the piperidine ring with high yield and purity.
Introduction of the Methanesulfonyl Group
Sulfonylation Reaction:
The free amine (either 3-methylpiperidin-4-amine or its N-substituted derivative) is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine or sodium hydride in an aprotic solvent like dichloromethane or dimethylformamide.Reaction Conditions:
Typically performed at 0–25°C for 0.5 to 4 hours to ensure complete conversion without side reactions.
| Step | Reagents/Conditions | Purpose | Yield/Notes |
|---|---|---|---|
| 1 | 3-Methylpiperidin-4-amine + methanesulfonyl chloride + triethylamine, DCM, 0–25°C, 0.5–4 h | Sulfonylation to form sulfonamide | High yield, purity depends on reaction control |
- Purification:
The reaction mixture is quenched with water, extracted with organic solvents, and purified by recrystallization or chromatography. Reverse-phase HPLC is often used for final purity confirmation.
Representative Data Table for Preparation Steps
| Step No. | Reaction | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Protection of 4-aminopiperidine | Benzophenone, toluene, reflux, 8-10 h | N-(diphenylmethylene)piperidin-4-amine (Intermediate) | 69 | Benzophenone protection |
| 2 | Alkylation | NaH or n-BuLi, THF, 0°C, then 3-methoxypropyl bromide, RT, 3-5 h | 1-(3-Methoxycarbonylpropyl)piperidin-4-amine | 81 | High regioselectivity |
| 3 | Deprotection | 10% HCl aqueous, RT | 3-Methylpiperidin-4-amine (free amine) | Quantitative | Benzophenone recovered |
| 4 | Sulfonylation | Methanesulfonyl chloride, triethylamine, DCM, 0–25°C, 0.5–4 h | 1-Methanesulfonyl-3-methylpiperidin-4-amine | High | Purification by chromatography |
Analytical and Research Findings
Selectivity and Yield:
The use of benzophenone as a protecting group allows selective functionalization of the secondary amine in piperidine, avoiding over-alkylation or side reactions. Yields for the alkylation step are consistently above 80%.Recycling of Protecting Group:
Benzophenone is efficiently recovered during deprotection, enhancing the sustainability and cost-effectiveness of the synthesis.Reaction Optimization:
Catalysts such as BF3-etherate or p-toluenesulfonic acid can be used to improve reaction rates during protection steps.Purity Verification: Final compounds are characterized by NMR (proton and carbon), mass spectrometry, and HPLC to confirm structure and purity. NMR data typically show characteristic shifts for piperidine ring protons and methyl substituents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Methanesulfonyl-3-methylpiperidin-4-amine?
- Methodological Answer : The synthesis typically involves two key steps: (1) methylation of a piperidine precursor (e.g., 3-methylpiperidin-4-amine) using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., triethylamine), and (2) sulfonylation with methanesulfonyl chloride under anhydrous conditions. Solvents such as dichloromethane or acetonitrile are preferred for their inertness. Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs column chromatography or recrystallization .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions on the piperidine ring. For example, the methylsulfonyl group exhibits distinct deshielded proton signals near δ 3.0–3.5 ppm .
- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., m/z 192 [M+H]) and fragmentation patterns to verify the sulfonyl and methyl groups .
- Infrared (IR) Spectroscopy : Strong absorption bands at 1150–1300 cm confirm the sulfonyl group (S=O stretching) .
Advanced Research Questions
Q. How can reaction mechanisms involving 1-Methanesulfonyl-3-methylpiperidin-4-amine be elucidated?
- Methodological Answer : Mechanistic studies employ:
- Kinetic Analysis : Monitoring reaction rates under varying temperatures/pH to determine activation parameters (e.g., permanganate oxidation studies) .
- Computational Methods : Density Functional Theory (DFT) calculations predict transition states and intermediate stability, validated against experimental data (e.g., Ru(III)-catalyzed pathways) .
- Isotopic Labeling : N or C isotopes track bond cleavage/formation in nucleophilic substitution reactions .
Q. What strategies resolve contradictions in reported reaction yields for sulfonylation steps?
- Methodological Answer : Systematic optimization includes:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance sulfonyl group activation compared to non-polar solvents .
- Catalyst Exploration : Bases like DMAP (4-dimethylaminopyridine) improve sulfonylation efficiency by reducing side reactions .
- Statistical Design of Experiments (DoE) : Multi-factorial analysis identifies critical variables (e.g., temperature, stoichiometry) affecting yield .
Q. How is the compound’s biological activity assessed in drug discovery?
- Methodological Answer :
- In Vitro Assays : Competitive binding studies (e.g., fluorescence polarization) evaluate interactions with biological targets (e.g., kinases, GPCRs) .
- Molecular Docking : Software like AutoDock predicts binding poses to receptor active sites, guided by the sulfonyl group’s hydrogen-bonding potential .
- ADME Profiling : HPLC-based solubility and metabolic stability assays in liver microsomes inform pharmacokinetic optimization .
Crystallography and Structural Analysis
Q. What crystallographic techniques validate the 3D structure of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
